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Compound of Interest

Compound Name:
3-(3-Chloro-4-

fluorophenyl)propanal

Cat. No.: B7856471 Get Quote

An In-depth Technical Guide to 3-(3-Chloro-4-
fluorophenyl)propanal
This technical guide provides a comprehensive overview of the chemical properties, structure,

and plausible synthetic routes for 3-(3-Chloro-4-fluorophenyl)propanal, a compound of

interest to researchers, scientists, and professionals in the field of drug development and

organic synthesis. Due to the limited availability of specific experimental data for this compound

in publicly accessible literature, this guide combines available data with established chemical

principles and synthetic methodologies for analogous compounds.

Chemical Identity and Structure
3-(3-Chloro-4-fluorophenyl)propanal is a substituted aromatic aldehyde. Its core structure

consists of a propanal chain attached to a 3-chloro-4-fluorophenyl ring.

Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 3-(3-Chloro-4-fluorophenyl)propanal

CAS Number 1057671-07-4[1]

Molecular Formula C₉H₈ClFO[1]

Molecular Weight 186.61 g/mol [1]

Canonical SMILES C1=CC(=C(C=C1CCC=O)F)Cl

InChI Key
InChI=1S/C9H8ClFO/c10-8-5-6(1-2-4-12)3-

7(11)9-8/h1,3,5H,2,4H2

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-(3-Chloro-4-
fluorophenyl)propanal are not readily available in the reviewed literature. The following table

summarizes the known and predicted properties. Researchers should determine these

properties experimentally for specific applications.

Table of Physicochemical Properties:

Property Value Source

Molecular Weight 186.61 g/mol [1]

Purity Specification ≥ 95% [1]

Appearance Not Reported -

Boiling Point Not Reported -

Melting Point Not Reported -

Density Not Reported -

Solubility Not Reported -

Storage Conditions
Store long-term in a cool, dry

place.
[1]
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Proposed Synthetic Protocols
While a specific, detailed experimental protocol for the synthesis of 3-(3-Chloro-4-
fluorophenyl)propanal is not available in the cited literature, several general methods for the

preparation of 3-arylpropanals can be adapted. Below are three plausible synthetic routes.

Route 1: Oxidation of 3-(3-Chloro-4-
fluorophenyl)propan-1-ol
This is a common and reliable method for the synthesis of aldehydes from primary alcohols.

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

Dissolution: Dissolve 3-(3-Chloro-4-fluorophenyl)propan-1-ol (1 equivalent) in a suitable

organic solvent such as dichloromethane (DCM) or acetone.

Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5

equivalents), to the solution at room temperature. Alternative reagents include Dess-Martin

periodinane or a Swern oxidation (oxalyl chloride, dimethyl sulfoxide (DMSO), and a

hindered base like triethylamine).

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing

agent like sodium thiosulfate for PCC oxidations). Filter the reaction mixture through a pad of

silica gel or Celite to remove the oxidant byproducts.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes) to yield pure 3-(3-Chloro-4-fluorophenyl)propanal.

Logical Workflow for Oxidation Synthesis:
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Figure 1: Workflow for the Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol
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Caption: Figure 1: Workflow for the Oxidation of 3-(3-Chloro-4-fluorophenyl)propan-1-ol.

Route 2: Reduction of 3-(3-Chloro-4-
fluorophenyl)propanoic Acid or its Derivatives
Carboxylic acids and their derivatives, such as esters or acyl chlorides, can be partially reduced

to aldehydes using specific reducing agents.

Experimental Protocol:
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Precursor Preparation: Convert 3-(3-Chloro-4-fluorophenyl)propanoic acid to a more reactive

derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an ester

(e.g., a methyl or ethyl ester via Fischer esterification).

Reduction:

From Acyl Chloride: Dissolve the acyl chloride in a dry, aprotic solvent like tetrahydrofuran

(THF) and cool to -78 °C. Add a mild reducing agent such as lithium tri-tert-

butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 equivalents) dropwise.

From Ester: Dissolve the ester in a dry, aprotic solvent like THF or toluene and cool to -78

°C. Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is

consumed, quench the reaction by the slow addition of a suitable reagent (e.g., methanol,

followed by water and an acid or base wash).

Extraction and Purification: Extract the product into an organic solvent, wash the organic

layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it

under reduced pressure. Purify the crude product by column chromatography.

Route 3: Hydroformylation of 1-Chloro-2-fluoro-4-
vinylbenzene
Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across

the double bond of an alkene. This method can produce a mixture of linear and branched

aldehydes.

Experimental Protocol:

Reaction Setup: In a high-pressure reactor, dissolve 1-chloro-2-fluoro-4-vinylbenzene and a

suitable catalyst, such as a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) with a phosphine

ligand (e.g., triphenylphosphine), in a degassed solvent like toluene.

Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO) and

hydrogen (H₂) gas (syngas), typically at pressures ranging from 10 to 100 atm. Heat the
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reaction mixture, usually between 60 and 120 °C. The ratio of CO to H₂ and the choice of

ligand can influence the regioselectivity towards the desired linear product.

Monitoring and Work-up: Monitor the consumption of the starting material by GC. After

cooling and depressurizing the reactor, the catalyst may be removed by precipitation or

filtration.

Purification: The solvent is removed under reduced pressure, and the resulting crude

product, which may contain both linear and branched isomers, is purified by column

chromatography or distillation to isolate 3-(3-Chloro-4-fluorophenyl)propanal.

Proposed Synthetic Pathway via Hydroformylation:

Figure 2: Synthetic Pathway via Hydroformylation
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Caption: Figure 2: Synthetic Pathway via Hydroformylation.

Signaling Pathways and Biological Activity
As of the date of this guide, there is no specific information in the reviewed scientific literature

detailing the involvement of 3-(3-Chloro-4-fluorophenyl)propanal in any signaling pathways

or its specific biological activities. Its structural similarity to other biologically active molecules

suggests potential applications in medicinal chemistry, but this would require experimental

validation.

Safety, Handling, and Storage
Specific safety and hazard information for 3-(3-Chloro-4-fluorophenyl)propanal is not

detailed in the available literature. However, based on the functional groups present and data

for analogous compounds, the following precautions are recommended:

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

inhalation of vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing and reducing agents. The supplier recommends long-term

storage in a cool, dry place[1].

Conclusion
3-(3-Chloro-4-fluorophenyl)propanal is a chemical compound with potential applications in

research and development. While specific experimental data for this molecule is sparse, this

guide provides a foundational understanding of its structure, identity, and plausible synthetic

methodologies based on established organic chemistry principles. Researchers are

encouraged to perform their own experimental characterization and safety assessments before

use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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